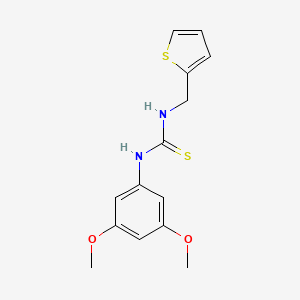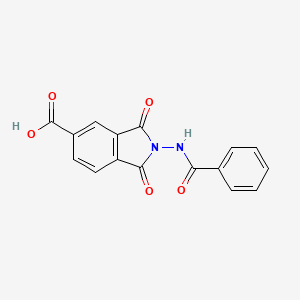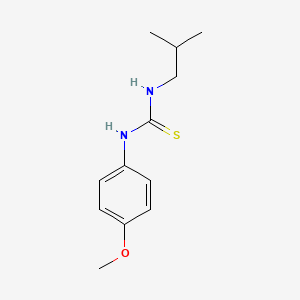
1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea typically involves the reaction of 4-methoxyaniline with isobutyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
科学研究应用
1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in enzymes, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of urease, where the thiourea group binds to the active site of the enzyme, preventing its catalytic activity .
相似化合物的比较
Similar Compounds
- 1-(4-Methoxyphenyl)-3-phenylthiourea
- 1-(4-Methoxyphenyl)-3-(2-methylpropyl)urea
- 1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiocarbamate
Uniqueness
1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the methoxy group on the phenyl ring and the isobutyl group on the thiourea moiety contribute to its distinct behavior in chemical reactions and biological interactions .
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9(2)8-13-12(16)14-10-4-6-11(15-3)7-5-10/h4-7,9H,8H2,1-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPQOBDBIJEZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B5824887.png)
![phenyl 2-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B5824890.png)
![4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B5824917.png)
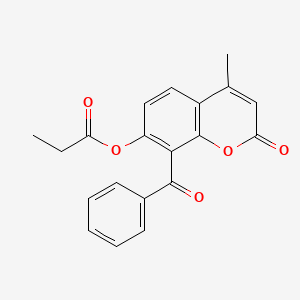
![N,N-dimethyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide](/img/structure/B5824942.png)
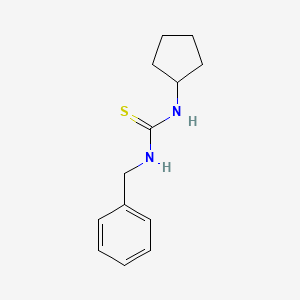
![N'-[(3,4-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5824957.png)

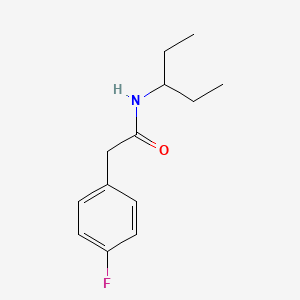
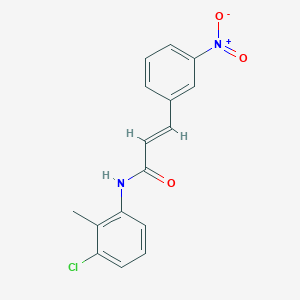
![2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5824984.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5824986.png)
